molecular formula C28H32N2O6 B5552783 (NE)-N-[[4-[[4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]-2,3,5,6-tetramethylphenyl]methoxy]-3-methoxyphenyl]methylidene]hydroxylamine

(NE)-N-[[4-[[4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]-2,3,5,6-tetramethylphenyl]methoxy]-3-methoxyphenyl]methylidene]hydroxylamine

Cat. No.: B5552783
M. Wt: 492.6 g/mol
InChI Key: HYCIINXNQYBRCO-HZUVFDMRSA-N
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Description

(NE)-N-[[4-[[4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]-2,3,5,6-tetramethylphenyl]methoxy]-3-methoxyphenyl]methylidene]hydroxylamine is a useful research compound. Its molecular formula is C28H32N2O6 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime is 492.22603674 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures and Surface Analyses : The crystal structures of related compounds have been analyzed, revealing unique molecular symmetry and conformations. This type of analysis is crucial for understanding the physical properties and potential applications of the compound (Iqbal et al., 2019).

Flame Retardancy

  • Flame Retardant for Epoxy Resin : A study focused on synthesizing a novel flame retardant related to this compound for use in epoxy resins. The study highlights the potential of such compounds in enhancing fire resistance of materials (Gu et al., 2017).

Photoluminescence

  • Photoluminescent Properties : Research on phenylene vinylene oligomers, which are structurally related, demonstrates their high photoluminescence. Such properties are critical for applications in optoelectronics and as photoluminescent dyes (Loewe & Weder, 2002).

Dental Applications

  • Dental Resin Synthesis : A study explores the use of a related compound in synthesizing dental resins. Such research is vital for developing new materials in dental medicine (Wang et al., 2010).

Catalysis

  • Catalytic Studies : Research into Schiff base-metal complexes, which could include similar compounds, demonstrates their use as catalysts in peroxidase studies (Bermejo et al., 2017).

Polymer Science

  • Polyurethane Synthesis : There's research on the synthesis of liquid crystalline polyurethanes using derivatives of phenylene, indicating the potential of similar compounds in polymer science (Xin et al., 2006).

Properties

IUPAC Name

(NE)-N-[[4-[[4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]-2,3,5,6-tetramethylphenyl]methoxy]-3-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O6/c1-17-18(2)24(16-36-26-10-8-22(14-30-32)12-28(26)34-6)20(4)19(3)23(17)15-35-25-9-7-21(13-29-31)11-27(25)33-5/h7-14,31-32H,15-16H2,1-6H3/b29-13+,30-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCIINXNQYBRCO-HZUVFDMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)C=NO)OC)C)C)COC3=C(C=C(C=C3)C=NO)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)/C=N/O)OC)C)C)COC3=C(C=C(C=C3)/C=N/O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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